![molecular formula C18H20N2O2 B5866493 N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5866493.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in the treatment of cancer. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway.
Mecanismo De Acción
MLN4924 inhibits the NEDD8-activating enzyme (N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting this compound, MLN4924 prevents the activation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of target proteins. This leads to the accumulation of CRL substrates, which in turn, leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth and metastasis of cancer cells in animal models. In addition, MLN4924 has been found to sensitize cancer cells to chemotherapy and radiation therapy, which makes it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MLN4924 is its specificity for N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, which makes it a potent inhibitor of the ubiquitin-proteasome pathway. However, one of the limitations of MLN4924 is its toxicity, which can limit its use in clinical trials. In addition, MLN4924 can also affect the stability of other proteins that are not targeted by CRLs, which can lead to off-target effects.
Direcciones Futuras
MLN4924 has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. One of the future directions for MLN4924 is to investigate its potential as a combination therapy with other anticancer agents. In addition, further research is needed to identify biomarkers that can predict the response of cancer cells to MLN4924. Overall, MLN4924 has the potential to become a valuable addition to the arsenal of anticancer agents.
Métodos De Síntesis
The synthesis of MLN4924 involves several steps, including the preparation of the key intermediate N-(2-bromoethyl)-2-methylbenzamide, which is then reacted with isopropylamine and triethylamine to form N-{2-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide. The final product is obtained after purification via crystallization.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied for its therapeutic potential in cancer treatment. It has shown promising results in preclinical studies, where it has been found to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer. MLN4924 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-methyl-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-18(22)15-10-6-7-11-16(15)20-17(21)14-9-5-4-8-13(14)3/h4-12H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLRMCDEUHIVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.